2,2,3,4,4,4-Hexafluorobutyric acid

Description

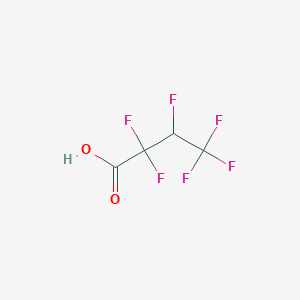

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,4,4,4-hexafluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLUIEGTKBIKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626970 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-90-8 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2,2,3,4,4,4-Hexafluorobutyric acid

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3,4,4,4-Hexafluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Partial Fluorination

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4][5] While perfluorinated compounds have their place, it is often the nuanced introduction of fluorine, creating partially fluorinated chiral centers, that offers the most sophisticated tool for fine-tuning pharmacological profiles.

This guide focuses on one such molecule: 2,2,3,4,4,4-Hexafluorobutyric acid. With its distinct fluorination pattern—a difluoro-α-carbon, a trifluoromethyl-γ-carbon, and a crucial C-H bond at the β-position—this molecule represents a valuable and stereochemically rich building block for novel therapeutics. Its structure provides a unique combination of electronic properties and conformational constraints that are highly sought after in medicinal chemistry.

This document serves as a technical treatise for researchers, providing a proposed synthetic pathway grounded in established organofluorine chemistry and a detailed roadmap for its structural characterization and safe handling.

Molecular Profile and Physicochemical Properties

2,2,3,4,4,4-Hexafluorobutyric acid, also known by its IUPAC name 2,2,3,4,4,4-hexafluorobutanoic acid, is a partially fluorinated carboxylic acid. The presence of a hydrogen atom at the C3 position makes it structurally distinct from its more common analogue, heptafluorobutyric acid. This single C-H bond introduces a chiral center, making enantioselective synthesis a key consideration for its application in pharmaceuticals.

| Property | Value | Source |

| IUPAC Name | 2,2,3,4,4,4-hexafluorobutanoic acid | [6] |

| Molecular Formula | C₄H₂F₆O₂ | [6] |

| Molecular Weight | 196.05 g/mol | [6] |

| CAS Number | 379-90-8 | [6] |

| Canonical SMILES | C(C(C(=O)O)(F)F)(C(F)(F)F)F | [6] |

| InChIKey | AZLUIEGTKBIKSG-UHFFFAOYSA-N | [6] |

| Appearance | Assumed to be a liquid at room temperature | N/A |

| Density | 1.645 g/mL (for similar heptafluorobutyric acid) | N/A |

| Boiling Point | ~120 °C (for similar heptafluorobutyric acid) | N/A |

Proposed Synthesis Pathway: A Reformatsky-Based Approach

Direct, published synthetic routes for 2,2,3,4,4,4-hexafluorobutyric acid are not widely available in the literature, likely due to the specific challenges of its stereoselective construction. Therefore, a robust and logical pathway is proposed here, based on the well-established Reformatsky reaction, which is known for its efficacy in forming β-hydroxy esters from α-halo esters and carbonyl compounds.[7][8][9]

Rationale and Strategy

The core challenge is the formation of the C2-C3 bond, connecting a difluoroacetyl group to a trifluoroethyl group containing a hydrogen atom. The Reformatsky reaction is ideally suited for this transformation.

The strategy involves:

-

Formation of a Reformatsky Reagent: Ethyl bromodifluoroacetate is reacted with activated zinc dust to form an organozinc enolate. This reagent is nucleophilic but generally less reactive than Grignard or organolithium reagents, preventing self-condensation.[9]

-

Nucleophilic Addition: The organozinc enolate is reacted with trifluoroacetaldehyde (CF₃CHO). This carbonyl compound provides the C3 and C4 carbons with the correct fluorination pattern.

-

Hydrolysis: The resulting β-hydroxy ester is first dehydroxylated and then the ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

This approach allows for the direct construction of the required carbon skeleton with the specific fluorine substitution pattern.

Caption: Proposed synthesis workflow for 2,2,3,4,4,4-Hexafluorobutyric acid.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl bromodifluoroacetate (BrCF₂COOEt)

-

Zinc dust (<10 micron, activated)

-

Iodine (catalytic amount)

-

Trifluoroacetaldehyde (CF₃CHO) or its hydrate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 equivalents) and a crystal of iodine. Gently heat the flask until the iodine color disappears, indicating zinc activation. Cool to room temperature.

-

Reagent Formation: Add anhydrous THF to the flask. Add ethyl bromodifluoroacetate (1.0 equivalent) dropwise via a syringe while stirring. A gentle exotherm should be observed. Stir the mixture at room temperature for 1 hour to ensure complete formation of the Reformatsky reagent.

-

Condensation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of trifluoroacetaldehyde (1.1 equivalents) in anhydrous THF dropwise. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR of an aliquot.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude β-hydroxy ester can be purified by column chromatography.

-

Hydrolysis: The purified ester is then hydrolyzed. Add a solution of NaOH (2.0 equivalents) in a water/ethanol mixture. Heat the reaction to reflux and stir for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Final Isolation: Cool the mixture to room temperature and acidify with aqueous HCl until the pH is ~1. Extract the aqueous layer with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,3,4,4,4-hexafluorobutyric acid. Further purification can be achieved by distillation.

Structural Characterization

Caption: General workflow for the structural characterization of the title compound.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - -COOH Proton: A broad singlet, typically > 10 ppm.- C3-H Proton: A complex multiplet (doublet of quartets of triplets), likely around 4.5-5.5 ppm, due to coupling with the adjacent CF group (large ²JHF), the CF₃ group (³JHF), and the CF₂ group (³JHF). |

| ¹⁹F NMR | - -CF₃ Group: A doublet due to coupling with the C3-H proton (³JFH).- -CF₂ Group: Two diastereotopic fluorine atoms appearing as an AB quartet, with each line further split into doublets by coupling to the C3-H proton (³JFH).- -CF Group: A complex multiplet due to coupling with the C3-H proton (²JFH), the CF₃ group (³JFF), and the CF₂ group (³JFF). |

| ¹³C NMR | - C1 (-COOH): ~165-175 ppm, likely a triplet due to coupling with the C2-F₂ atoms.- C2 (-CF₂-): ~110-120 ppm, a triplet due to C-F coupling, further split by adjacent nuclei.- C3 (-CHF-): ~70-80 ppm, a doublet due to C-H coupling, further split by adjacent fluorine atoms.- C4 (-CF₃): ~120-130 ppm, a quartet due to C-F coupling. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1700-1725 cm⁻¹.- C-F Stretches: Multiple strong, sharp absorptions in the fingerprint region, typically 1100-1400 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 196.00 (for C₄H₂F₆O₂).- Key Fragments: Loss of -COOH (m/z = 151), loss of -CF₃ (m/z = 127). |

Characterization Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified acid into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O). Chloroform-d is often suitable for fluorinated organic molecules.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹⁹F, and ¹³C NMR spectra. For ¹⁹F NMR, a standard like CFCl₃ is used as a reference (0 ppm). Long acquisition times may be needed for ¹³C NMR to achieve a good signal-to-noise ratio.

Safety and Handling

2,2,3,4,4,4-Hexafluorobutyric acid is a corrosive and hazardous chemical that must be handled with appropriate precautions.

-

Primary Hazards:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

Corrosive to the respiratory tract.

-

-

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

-

Ensure that eyewash stations and safety showers are immediately accessible.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.

-

Applications in Drug Discovery and Development

The unique structure of 2,2,3,4,4,4-hexafluorobutyric acid makes it a highly valuable building block in medicinal chemistry. The introduction of fluorinated motifs can significantly improve the pharmacological properties of drug candidates.[2][3][4]

-

Metabolic Blocking: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this acid or its derivatives can block metabolic "soft spots" in a drug molecule, increasing its half-life and overall exposure.[5]

-

Modulation of pKa: The powerful electron-withdrawing effect of the fluoroalkyl groups significantly increases the acidity of the carboxylic acid. This property can be used to fine-tune the pKa of nearby functional groups in a larger molecule, which can impact solubility, cell permeability, and receptor binding.[5]

-

Conformational Control: The bulky trifluoromethyl and difluoromethyl groups can impose specific conformational constraints on a molecule. This can lock the molecule into a bioactive conformation, increasing its binding affinity and selectivity for a biological target.

-

Bioisosteric Replacement: The hexafluorobutyric acid moiety can serve as a bioisostere for other chemical groups. For example, its unique steric and electronic profile can mimic that of larger alkyl or aromatic groups while providing enhanced metabolic stability. The development of tailor-made amino acids from precursors like this is a key strategy in modern drug design.[12]

References

-

Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]

-

Boll, B., Dch, C., & Soloshonok, V. A. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. National Institutes of Health. [Link]

-

Alt, C., Nicastro, R., & Gouverneur, V. (2019). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. National Institutes of Health. [Link]

-

Mu, J., Li, J., Jiang, X., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

-

Boll, B., Czodrowski, P., Frings, M., Helms, V., & Soloshonok, V. A. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

-

Balázs, G., Alkorta, I., Elguero, J., & Foces-Foces, C. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. National Institutes of Health. [Link]

-

Rozen, S., & Ben-Shushan, G. (1998). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. PubMed. [Link]

-

Poisson, J.-F. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. [Link]

-

ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Request PDF. [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. [Link]

-

Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses. [Link]

-

Cavalli, F. (2004). 19F and 1H NMR spectra of halocarbons. PubMed. [Link]

-

MDPI. (2019). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,3,3,4,4-Hexafluorobutyric acid. PubChem Compound Database. [Link]

-

ResearchGate. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,3,4,4,4-Hexafluorobutyric acid. PubChem Compound Database. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

PubChemLite. (n.d.). 2,2,3,3,4,4-hexafluorobutyric acid (C4H2F6O2). [Link]

-

Abad, A., Agulló, C., Cuñat, A. C., & Vilanova, C. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. PubMed. [Link]

-

ScienceDirect. (n.d.). Synthesis of 2H,2H-perfluoroalkyl and 2H-perfluoroalkenyl carboxylic acids and amides. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,3,4,4,4-Hexafluorobutanoic acid. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids. [Link]

-

Cormanich, R. A., Rittner, R., O'Hagan, D., & Bühl, M. (2016). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,2,3,4,4,4-Hexafluorobutyric acid | C4H2F6O2 | CID 22617161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyric Acid (CAS 379-90-8)

This guide provides a comprehensive overview of 2,2,3,4,4,4-hexafluorobutyric acid, a unique fluorinated building block for researchers, scientists, and professionals in drug development and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information, theoretical predictions, and expert analysis to offer a robust technical profile.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly alter a molecule's steric profile, lipophilicity, metabolic stability, and binding affinity. 2,2,3,4,4,4-Hexafluorobutyric acid (CAS 379-90-8) represents a structurally distinct fluorinated carboxylic acid, offering a unique pattern of fluorine substitution that can be exploited in the design of novel chemical entities. Its utility as a synthetic intermediate stems from the reactive carboxylic acid handle, which allows for its incorporation into a wide array of larger molecular scaffolds.

Physicochemical and Computed Properties

Precise experimental data for this specific isomer is not widely reported. However, a combination of data from chemical suppliers and computational models provides a solid foundation for its key properties.

Table 1: Physicochemical and Computed Properties of 2,2,3,4,4,4-Hexafluorobutyric Acid

| Property | Value | Source |

| CAS Number | 379-90-8 | PubChem[1] |

| Molecular Formula | C₄H₂F₆O₂ | PubChem[1] |

| Molecular Weight | 196.05 g/mol | PubChem[1] |

| IUPAC Name | 2,2,3,4,4,4-hexafluorobutanoic acid | PubChem[1] |

| Synonyms | 3H-Perfluorobutanoic acid | PubChem[1] |

| Boiling Point | 120 °C (Predicted) | N/A |

| Density | 1.645 g/mL at 25 °C (Predicted) | N/A |

| XLogP3-AA | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 195.99589827 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |

Spectroscopic Profile: A Theoretical Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, featuring two main signals:

-

-COOH Proton: A broad singlet, typically found far downfield (>10 ppm), characteristic of a carboxylic acid proton. The chemical shift can be highly variable and is dependent on solvent and concentration.

-

-CHF- Proton: This proton at the C3 position is coupled to the fluorine atom on the same carbon and the trifluoromethyl group on the adjacent carbon. This will likely result in a complex multiplet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, each corresponding to one of the carbon atoms in the molecule. The significant electronegativity of the fluorine atoms will cause the signals for the fluorinated carbons to shift downfield.

-

C1 (-COOH): Expected in the range of 170-185 ppm, typical for a carboxylic acid carbon.

-

C2 (-CF₂-): This carbon will be significantly deshielded by the two attached fluorine atoms and will likely appear as a triplet due to C-F coupling.

-

C3 (-CHF-): This carbon will also be downfield and will appear as a doublet of quartets due to coupling with the attached fluorine and the three fluorine atoms of the CF₃ group.

-

C4 (-CF₃): The carbon of the trifluoromethyl group will be a quartet due to coupling with the three attached fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[2] The spectrum of 2,2,3,4,4,4-hexafluorobutyric acid is expected to show three distinct fluorine environments:

-

-CF₃ Group: A doublet, due to coupling with the proton on the adjacent C3 carbon. The chemical shift is anticipated in the typical range for trifluoromethyl groups.

-

-CF₂- Group: Two diastereotopic fluorine atoms, which may appear as two separate signals, each coupled to the other and to the proton on the adjacent C3 carbon, resulting in complex multiplets.

-

-CHF- Group: A complex multiplet due to coupling with the proton on the same carbon and the fluorine atoms on the adjacent C2 and C4 carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorptions of the carboxylic acid group and the C-F bonds.

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[3]

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹, indicative of the carbonyl group.[3]

-

C-F Stretches: Strong, intense absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, corresponding to the various C-F bonds in the molecule.

Mass Spectrometry

In mass spectrometry, 2,2,3,4,4,4-hexafluorobutyric acid will likely show a molecular ion peak (M⁺) in electron ionization (EI) mode, although it may be weak. More prominent will be fragmentation patterns resulting from the loss of the carboxyl group (-COOH) and various fluorinated fragments.

Safety and Handling

As with most highly fluorinated organic acids, 2,2,3,4,4,4-hexafluorobutyric acid is a hazardous substance that requires careful handling.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion (Sub-category 1B), H314: Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Always handle this compound in a well-ventilated fume hood, and ensure that appropriate personal protective equipment (PPE) is worn. An emergency eyewash and safety shower should be readily accessible.

Applications in Research and Development

While specific, documented applications of 2,2,3,4,4,4-hexafluorobutyric acid are not widely published, its structure suggests significant potential as a building block in several areas:

-

Drug Discovery: The unique substitution pattern of this molecule can be used to introduce novel fluorinated motifs into drug candidates. This can be a valuable strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. The carboxylic acid functionality allows for its use in amide bond formation, a common reaction in the synthesis of pharmaceuticals.

-

Materials Science: Fluorinated compounds are known to impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered surface properties (hydrophobicity/oleophobicity). This acid could be used to create novel fluorinated monomers or as a surface modifying agent.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

Representative Synthetic Workflow

The primary utility of 2,2,3,4,4,4-hexafluorobutyric acid in a research context is as a reactant in standard organic transformations. A common application for such a molecule would be in the synthesis of amides or esters. The following diagram illustrates a generalized workflow for the synthesis of an amide, a foundational reaction in drug development.

Caption: Generalized workflow for amide synthesis using 2,2,3,4,4,4-hexafluorobutyric acid.

Experimental Protocol: General Procedure for Amide Coupling

Causality and Self-Validation: The following is a generalized protocol. The choice of coupling agent is critical; HATU or EDC/HOBt are commonly used to form a highly reactive activated ester in situ, which is then readily attacked by the amine. The base (DIPEA) is essential to neutralize the acid formed during the reaction, driving the equilibrium towards the product. The reaction progress should be monitored by a suitable technique (TLC or LC-MS) to ensure completion before proceeding to the workup. The aqueous workup is designed to remove water-soluble reagents and byproducts, while the final purification by column chromatography ensures the isolation of the target amide in high purity.

-

Reaction Setup: To a solution of 2,2,3,4,4,4-hexafluorobutyric acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired primary or secondary amine (1.1 eq).

-

Addition of Reagents: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. In a separate flask, dissolve the coupling agent (e.g., HATU, 1.2 eq) in the same solvent and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Conclusion

2,2,3,4,4,4-Hexafluorobutyric acid is a valuable, albeit less common, member of the family of fluorinated building blocks. While a comprehensive experimental dataset for this specific isomer is not yet readily available in the public domain, its structural features allow for a reliable prediction of its chemical and physical properties. Its primary value lies in its potential for creating novel molecular architectures with tailored properties in the fields of drug discovery and materials science. As synthetic methodologies continue to advance, the application of such unique building blocks is expected to grow, further expanding the chemical space available to researchers.

References

-

PubChem. 2,2,3,4,4,4-Hexafluorobutyric acid. National Center for Biotechnology Information. [Link]

-

University of Southampton. 2,2,3,4,4,4?hexafluorobutan?1?ol | The NMR Spectroscopy Facility. University of Southampton. [Link]

-

Doc Brown's Chemistry. infrared spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

Sources

- 1. 2,2,3,4,4,4-Hexafluorobutyric acid | C4H2F6O2 | CID 22617161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2,2,3,4,4,4-Hexafluorobutyric Acid in Organic Solvents

Introduction: Understanding the Unique Physicochemical Landscape of 2,2,3,4,4,4-Hexafluorobutyric Acid

2,2,3,4,4,4-Hexafluorobutyric acid (HFBA), a partially fluorinated carboxylic acid, presents a unique molecular architecture that dictates its behavior in various solvent systems. With a chemical formula of C₄H₂F₆O₂ and a molecular weight of approximately 196.05 g/mol , this compound integrates a highly electronegative hexafluoro-substituted alkyl chain with a polar carboxylic acid functional group.[1] This juxtaposition of a hydrophobic, yet polarizable, fluorinated segment and a hydrophilic, hydrogen-bonding head group imparts distinct solubility characteristics that are of significant interest to researchers in drug development, materials science, and synthetic chemistry.

This technical guide provides an in-depth exploration of the solubility of 2,2,3,4,4,4-Hexafluorobutyric acid in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, present available and inferred solubility data, and offer a detailed, field-proven experimental protocol for the precise determination of its solubility in novel solvent systems.

Theoretical Framework: The Interplay of Intermolecular Forces

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing. For 2,2,3,4,4,4-Hexafluorobutyric acid, its solubility profile is a consequence of the interplay between several key intermolecular forces:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like alcohols (e.g., methanol, ethanol) and other solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones, and sulfoxides).

-

Dipole-Dipole Interactions: The significant difference in electronegativity between carbon, fluorine, and oxygen atoms creates strong molecular dipoles. These dipoles can interact favorably with other polar solvent molecules, such as acetonitrile, acetone, and dichloromethane.

-

Van der Waals Forces (London Dispersion Forces): The fluorinated alkyl chain, despite its polarity, contributes significantly to the molecule's surface area and is subject to London dispersion forces. These forces are the primary mode of interaction with non-polar solvents like alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).

The presence of the electron-withdrawing fluorine atoms enhances the acidity of the carboxylic proton, making 2,2,3,4,4,4-Hexafluorobutyric acid a relatively strong acid.[2] This acidity can lead to ionization in polar protic solvents, further influencing its solubility.

Solubility Profile of 2,2,3,4,4,4-Hexafluorobutyric Acid

The following table summarizes the expected solubility of 2,2,3,4,4,4-Hexafluorobutyric acid in various organic solvents, categorized by solvent class.

| Solvent Class | Representative Solvents | Expected Solubility | Dominant Intermolecular Interactions |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible/Highly Soluble | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Miscible/Highly Soluble | Dipole-Dipole, Hydrogen Bond Accepting |

| Ethers | Diethyl Ether | Miscible/Highly Soluble | Dipole-Dipole, Hydrogen Bond Accepting |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Dipole-Dipole, London Dispersion |

| Aromatic | Toluene, Benzene | Soluble | London Dispersion, Induced Dipole |

| Non-Polar | Hexane, Heptane | Sparingly Soluble to Soluble | London Dispersion |

Disclaimer: This table provides an inferred solubility profile based on chemical principles and data from analogous compounds. For precise quantitative data, experimental determination is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data, the shake-flask method followed by a suitable analytical technique is the gold standard.[6] This protocol provides a robust and self-validating system for determining the equilibrium solubility of 2,2,3,4,4,4-Hexafluorobutyric acid.

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a series of glass vials with chemically resistant caps (e.g., PTFE-lined), add a measured volume of the desired organic solvent.

-

Add an excess amount of 2,2,3,4,4,4-Hexafluorobutyric acid to each vial to ensure that a saturated solution is formed and undissolved solute remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker bath and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis (Example using HPLC-UV):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2,2,3,4,4,4-Hexafluorobutyric acid in the chosen solvent with accurately known concentrations.

-

Chromatographic Conditions: Develop a suitable HPLC method. Given the lack of a strong chromophore, derivatization or the use of a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be necessary. Alternatively, if the solvent is appropriate, direct injection for GC-MS analysis could be employed.

-

Analysis: Inject the filtered saturated sample and the standard solutions into the HPLC system.

-

Calibration Curve: Plot the peak area (or height) of the standards against their known concentrations to generate a calibration curve.

-

Solubility Determination: Use the calibration curve to determine the concentration of 2,2,3,4,4,4-Hexafluorobutyric acid in the filtered saturated sample. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

-

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of 2,2,3,4,4,4-Hexafluorobutyric acid.

Caption: Factors influencing the solubility of the target compound.

Conclusion

2,2,3,4,4,4-Hexafluorobutyric acid is a specialty chemical with a solubility profile that reflects its unique molecular structure. The presence of both a highly fluorinated alkyl chain and a carboxylic acid functional group allows for significant interactions with a broad spectrum of organic solvents, from polar protic to non-polar aprotic and aromatic systems. While precise quantitative data remains sparse, the principles of intermolecular forces and data from analogous compounds strongly suggest high solubility in most common organic solvents. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for their determination. This understanding and the ability to precisely measure the solubility of 2,2,3,4,4,4-Hexafluorobutyric acid are critical for its effective application in drug development, chemical synthesis, and materials science.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Guelfo, J. L., & Higgins, C. P. (2013). Subsurface transport potential of perfluoroalkyl acids: effect of molecular structure and solution chemistry. Environmental science & technology, 47(13), 7177–7184. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22617161, 2,2,3,4,4,4-Hexafluorobutyric acid. Retrieved from [Link].

-

PubChem. (n.d.). 2,2,3,4,4,4-Hexafluorobutyric acid. Retrieved December 17, 2025, from [Link]

Sources

- 1. 2,2,3,4,4,4-Hexafluorobutyric acid | C4H2F6O2 | CID 22617161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heptafluorobutyric acid, 99% | Fisher Scientific [fishersci.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. Heptafluorobutyric acid | 375-22-4 [chemicalbook.com]

- 6. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability of 2,2,3,4,4,4-Hexafluorobutyric acid

An In-Depth Technical Guide to the Thermal Stability of 2,2,3,4,4,4-Hexafluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,4,4,4-Hexafluorobutyric acid (HFBA) is a fluorinated organic compound with emerging applications in pharmaceuticals and materials science. A critical parameter for its safe handling, storage, and application is its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of HFBA, drawing upon established principles of perfluorinated carboxylic acid (PFCA) chemistry. While specific experimental data for this isomer is limited, this document synthesizes information from closely related compounds to provide a robust predictive framework for its decomposition behavior. We will delve into the mechanistic pathways of thermal degradation, the expected decomposition products, and the standard analytical techniques for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to 2,2,3,4,4,4-Hexafluorobutyric Acid

2,2,3,4,4,4-Hexafluorobutyric acid, a structural isomer of heptafluorobutyric acid (HFBA), is characterized by the presence of six fluorine atoms on the butyric acid backbone. Its chemical structure is provided in Figure 1.

Figure 1: Chemical Structure of 2,2,3,4,4,4-Hexafluorobutyric Acid

Caption: The molecular structure of 2,2,3,4,4,4-Hexafluorobutyric acid (C4H2F6O2).

The high degree of fluorination in HFBA imparts unique physicochemical properties, including high acidity and thermal stability, making it a compound of interest in various scientific and industrial domains. Understanding its behavior at elevated temperatures is paramount for its application in drug synthesis, polymer chemistry, and as a component in advanced materials where thermal processing is often a key step.

Predicted Thermal Decomposition Profile of HFBA

The thermal decomposition of perfluorinated carboxylic acids (PFCAs) is a complex process that is highly dependent on the surrounding atmosphere (inert or oxidative).[1][2] Based on studies of related PFCAs like perfluorobutyric acid (PFBA) and perfluorooctanoic acid (PFOA), a general mechanistic framework for the thermal decomposition of HFBA can be proposed.[3][4]

Decomposition in an Inert Atmosphere (Pyrolysis)

Under pyrolysis conditions, typically in a nitrogen atmosphere, the decomposition of PFCAs is initiated by the elimination of hydrogen fluoride (HF).[2][3] This is followed by the formation of a transient, unstable α-lactone intermediate. This intermediate readily decarboxylates to yield a perfluoroolefin. For HFBA, the expected primary decomposition products would be hexafluorobutenes.

The proposed pyrolysis pathway for HFBA is as follows:

-

HF Elimination: The process is initiated by the removal of a molecule of hydrogen fluoride.

-

α-Lactone Formation: A strained, four-membered ring intermediate, a perfluorinated α-lactone, is formed.[3][4]

-

Decarboxylation: The α-lactone rapidly loses a molecule of carbon monoxide (CO) to form a shorter-chain perfluorinated acyl fluoride.

-

Further Decomposition: The resulting acyl fluoride can undergo further decomposition to yield various perfluorinated hydrocarbons.

Studies on PFBA have shown that CF3CF═CF2 is a dominant product of its pyrolysis.[1][2] Therefore, it is reasonable to predict that various isomers of hexafluorobutene will be major products from the pyrolysis of 2,2,3,4,4,4-Hexafluorobutyric acid.

Decomposition in an Oxidative Atmosphere (Combustion)

In the presence of oxygen, the decomposition of HFBA is expected to be more complete, leading to the formation of smaller, more oxidized products. The primary products of PFCA combustion at lower temperatures (below 400°C) are typically carbonyl fluoride (COF2) and carbon dioxide (CO2).[1][2] At higher temperatures, and depending on the reactor material, other products such as silicon tetrafluoride (SiF4) can be formed if quartz reactors are used.[1][2]

The presence of oxygen facilitates more efficient defluorination of the organic backbone.[1][2] Catalysts, such as platinum, can further lower the temperature required for complete combustion to COF2.[1]

Analytical Techniques for Assessing Thermal Stability

The thermal stability of HFBA can be experimentally determined using a suite of thermoanalytical techniques. The two most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for measuring the mass loss of a sample as a function of temperature in a controlled atmosphere.[5][6][7] This allows for the determination of the onset temperature of decomposition and the quantification of mass loss at different stages.

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2,3,4,4,4-Hexafluorobutyric acid into a suitable TGA pan (e.g., platinum or alumina).

-

Atmosphere Selection: Purge the furnace with the desired gas (high-purity nitrogen for pyrolysis or dry air/oxygen for combustion) at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the residual mass at the end of the experiment. The first derivative of the TGA curve (DTG) is often used to more accurately determine Tmax.

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of HFBA (2-5 mg) into a hermetically sealed aluminum pan. An inert atmosphere is typically used to prevent oxidative decomposition during the initial heating phase.

-

Atmosphere Selection: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20°C).

-

Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a temperature beyond the expected decomposition point.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak maximum of the decomposition exotherm provide information on the thermal stability.

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Predicted Decomposition Pathway and Products

Based on the literature for related PFCAs, the following table summarizes the expected decomposition products of 2,2,3,4,4,4-Hexafluorobutyric acid under different conditions.[1][2][3][10]

| Condition | Primary Decomposition Products | Secondary Decomposition Products |

| Pyrolysis (N2) | Hexafluorobutene isomers, HF | CO, CO2, shorter-chain perfluorocarbons |

| Combustion (O2) | COF2, CO2, HF | Shorter-chain PFCAs, perfluoroalkanes |

Caption: Predicted thermal decomposition pathways of HFBA.

Practical Implications and Safe Handling

The thermal stability data of HFBA is crucial for:

-

Process Safety: Establishing maximum safe operating temperatures for reactions and purifications involving HFBA to avoid uncontrolled decomposition and the release of hazardous gases like HF and COF2.

-

Storage Conditions: While stable at ambient temperatures, prolonged storage at elevated temperatures should be avoided.

-

Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), understanding the thermal liability of HFBA-containing intermediates is essential for process optimization and ensuring product purity.

Conclusion

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. umw.edu.pl [umw.edu.pl]

- 6. photos.labwrench.com [photos.labwrench.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]

A Comprehensive Technical Guide to the Safe Handling of 2,2,3,4,4,4-Hexafluorobutyric Acid

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2,2,3,4,4,4-hexafluorobutyric acid. It is intended for researchers, scientists, and professionals in drug development who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a trustworthy and comprehensive resource.

Introduction to 2,2,3,4,4,4-Hexafluorobutyric Acid

2,2,3,4,4,4-Hexafluorobutyric acid (CAS No. 379-90-8) is a fluorinated organic compound with the molecular formula C₄H₂F₆O₂.[1] Its unique chemical properties, imparted by the extensive fluorination, make it a valuable reagent in various scientific applications. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing practical, experience-based insights into its safe management in a laboratory setting.

Analysis of the Safety Data Sheet (SDS)

The Safety Data Sheet is the foundational document for chemical safety. A critical analysis of its sections provides the necessary data to build robust handling protocols.

Hazard Identification

2,2,3,4,4,4-Hexafluorobutyric acid is classified as a hazardous substance. The primary hazards include:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.

-

Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Corrosive to the Respiratory Tract: Inhalation of vapors or mists can cause severe irritation and chemical burns to the respiratory system.[2]

Understanding these classifications is the first step in mitigating risk. The corrosive nature of this acid is its most immediate and severe hazard.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,2,3,4,4,4-hexafluorobutyric acid is presented in the table below. These properties are critical for designing safe storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₆O₂ | [1] |

| Molecular Weight | 196.05 g/mol | [1] |

| Boiling Point | 120 °C (248 °F) at 1,007 hPa | |

| Density | 1.645 g/mL at 25 °C (77 °F) | |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Stench | [3] |

The relatively high boiling point suggests that at room temperature, the vapor pressure may not be excessively high, but the pungent odor indicates that even small amounts can be easily detected. The density, being significantly higher than water, has implications for spill management.

Pragmatic Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is paramount to ensuring the safety of laboratory personnel.

Engineering Controls

The primary line of defense against exposure is the use of appropriate engineering controls:

-

Fume Hood: All work with 2,2,3,4,4,4-hexafluorobutyric acid must be conducted in a properly functioning chemical fume hood to minimize the inhalation of corrosive vapors.[2][3]

-

Safety Shower and Eyewash Station: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[2][4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this acid.

References

theoretical and computational studies of 2,2,3,4,4,4-Hexafluorobutanoic acid

An In-depth Technical Guide to the Theoretical and Computational Study of 2,2,3,4,4,4-Hexafluorobutanoic Acid

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a class of persistent and bioaccumulative chemicals of significant environmental and toxicological concern.[1] 2,2,3,4,4,4-Hexafluorobutanoic acid, a member of this family, presents a unique subject for molecular investigation due to the complex interplay between its hydrophilic carboxylic acid head and its rigid, electron-rich fluorinated tail. Understanding its behavior at a molecular level is paramount for predicting its environmental fate, toxicological profile, and potential remediation strategies.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to study 2,2,3,4,4,4-Hexafluorobutanoic acid. We move beyond simple procedural lists to explain the causality behind methodological choices, grounding our discussion in authoritative and field-proven insights. The objective is to equip the reader with the knowledge to design, execute, and interpret computational studies on this and related fluorinated compounds.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is a thorough understanding of the molecule's intrinsic properties. 2,2,3,4,4,4-Hexafluorobutanoic acid (C₄H₂F₆O₂) is characterized by a four-carbon chain where fluorine atoms replace hydrogen at positions 2, 3, and 4. This high degree of fluorination imparts distinct properties compared to its non-fluorinated analogue, butanoic acid.

The presence of bulky, highly electronegative fluorine atoms induces a helical conformation in the perfluorinated carbon chain to maximize the separation and minimize repulsive forces between them.[2][3] This structural rigidity influences how the molecule interacts with its environment, from simple solvents to complex biological macromolecules.

Computational methods are indispensable for accurately predicting the physicochemical properties that govern the molecule's behavior. These properties are critical inputs for larger-scale environmental fate and transport models.[4][5]

Table 1: Computed Physicochemical Properties of 2,2,3,4,4,4-Hexafluorobutanoic Acid

| Property | Value | Source |

| Molecular Formula | C₄H₂F₆O₂ | [6] |

| Molecular Weight | 196.05 g/mol | [6] |

| IUPAC Name | 2,2,3,4,4,4-hexafluorobutanoic acid | [6] |

| Topological Polar Surface Area | 37.3 Ų | [6] |

| Complexity | 184 | [6] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 8 | [7] |

| Rotatable Bond Count | 3 | [7] |

Core Computational Methodologies

The study of fluorinated molecules like 2,2,3,4,4,4-Hexafluorobutanoic acid requires a sophisticated computational toolkit. The high electron correlation in C-F bonds presents a challenge that necessitates robust theoretical models.[8]

Quantum Chemical Calculations

Quantum mechanics (QM) provides the most accurate description of molecular structure and properties by solving the Schrödinger equation.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost.[9][10] It is exceptionally well-suited for optimizing molecular geometries, calculating vibrational frequencies (for comparison with IR and Raman spectra), and determining electronic properties.

-

Causality: The choice of functional and basis set is critical. For fluorinated compounds, a hybrid functional like B3LYP combined with a Pople-style basis set such as 6-311+G(d,p) is a common and effective starting point for geometry optimization and electronic structure calculations.[11][12] This combination provides a reliable description of both covalent bonding and the diffuse nature of electron density around fluorine atoms.

-

-

Advanced Correlation Methods: For processes involving bond breaking or the formation of excited states, standard DFT can be insufficient. Methods like incremental Full Configuration Interaction (iFCI) are emerging to handle the strong electron correlation inherent in PFAS, providing benchmark accuracy for reaction pathways that are critical for understanding degradation.[8]

Molecular Dynamics (MD) Simulations

While QM methods provide a static, time-independent picture, MD simulations allow us to observe the dynamic evolution of a molecule and its interactions with the surrounding environment over time.

-

Force Fields: MD relies on classical force fields, which are sets of parameters describing the potential energy of the system. A significant challenge in simulating fluorinated molecules is the availability of accurate force field parameters.[13] Standard force fields may not adequately capture the unique polarizability and electrostatic nature of the C-F bond. Therefore, careful parameterization or validation against QM data is a prerequisite for trustworthy simulations.[13]

-

Applications: MD is invaluable for studying the solvation of 2,2,3,4,4,4-Hexafluorobutanoic acid in water, its partitioning at interfaces (like air-water or lipid membranes), and its binding dynamics to proteins.

Key Applications and Experimental Workflows

Computational chemistry provides predictive power that complements and guides experimental research. Below are key applications and the detailed workflows to achieve them.

Application 1: Conformational Analysis

The flexibility of the butanoic acid chain, constrained by its fluorine substituents, results in multiple low-energy conformations (conformers). Identifying the most stable conformer is essential, as molecular properties are conformation-dependent.

Caption: Computational workflow for predicting ¹⁹F NMR chemical shifts.

-

Geometry Optimization: Obtain the optimized geometry of the lowest energy conformer of 2,2,3,4,4,4-Hexafluorobutanoic acid using DFT, as described in the previous protocol. Solvation effects can be included using a model like the SMD solvation model. [11][12]2. GIAO Calculation: Perform a subsequent single-point energy calculation using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set. [12]This calculation yields the absolute magnetic shielding tensor for each nucleus.

-

Extract Shielding Constants: From the output, extract the isotropic shielding constant (σ) for each unique fluorine atom in the molecule.

-

Reference Calculation: Repeat steps 1-3 for a standard reference compound, typically CFCl₃.

-

Calculate Chemical Shift: Compute the relative chemical shift (δ) for each fluorine atom using the formula: δ = σ(ref) - σ(sample).

-

Validation (Optional but Recommended): If experimental data for related compounds are available, plot the computed shifts against the experimental shifts. A linear regression can be used to correct for systematic errors, improving predictive accuracy. [12]

Application 3: Environmental Fate and Transport Modeling

Understanding how 2,2,3,4,4,4-Hexafluorobutanoic acid moves through the environment is a critical regulatory and scientific goal. [14][15]Computational fate and transport models simulate these processes, but they require accurate physicochemical properties as inputs. [5][16]

-

Causality: Properties like the acid dissociation constant (pKa) and the octanol-water partition coefficient (log KOW) dictate the molecule's charge state and partitioning between aqueous and organic phases (including soil organic matter). Computational models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) can predict these properties with reasonable accuracy, providing essential data when experimental measurements are unavailable. [17]These computed values can then be integrated into larger-scale models (e.g., MODFLOW, AERMOD) to simulate the movement of the compound in groundwater and the atmosphere. [4]

Conclusion

Theoretical and computational studies provide an indispensable lens through which to view the complex molecular behavior of 2,2,3,4,4,4-Hexafluorobutanoic acid. From elucidating its preferred three-dimensional structure to predicting its spectroscopic signatures and environmental partitioning, these methods offer unparalleled insight. DFT serves as a robust platform for determining static properties, while advanced techniques are pushing the boundaries of what can be understood about the reactivity and degradation of these persistent compounds. By carefully selecting methodologies and validating against experimental data, computational science will continue to play a pivotal role in addressing the challenges posed by PFAS in our environment and in the development of new materials.

References

- National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.

- Echemi. 2,2,3,3,4,4-hexafluorobutanoic acid.

- ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology.

- PubChem. 2,3,3,4,4,4-Hexafluorobutanoic acid | C4H2F6O2 | CID 18987705.

- National Institutes of Health (NIH). Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC.

- Royal Society of Chemistry. Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons.

- ResearchGate. Quantum chemical calculation data for compounds 2a-k.

- ResearchGate. Conformational Dynamics of Perfluorooctanoic Acid (PFOA) Studied by Molecular Rotational Resonance (MRR) Spectroscopy | Request PDF.

- PubChem. 2,2,3,3,4,4-Hexafluorobutyric acid | C4H2F6O2 | CID 1752534.

- Semantic Scholar. Conformational Dynamics of Perfluorooctanoic Acid (PFOA) Studied by Molecular Rotational Resonance (MRR) Spectroscopy.

- PubMed Central. Determining the Surface pKa of Perfluorooctanoic Acid - PMC.

- Lamar University. Molecular Rotational Resonance Technique: Conformational Dynamics of Perfluorooctanoic Acid (PFOA).

- Smolecule. Buy 2,2,3,3,4,4-hexafluorobutanoic Acid | 679-12-9.

- PubChem. 2,2,3,4,4,4-Hexafluorobutyric acid | C4H2F6O2 | CID 22617161.

- PubMed. Environmental fate and transport modeling for perfluorooctanoic acid emitted from the Washington Works Facility in West Virginia.

- ITRC PFAS. 5 Environmental Fate and Transport Processes.

- ATSDR. Element 2: Environmental Fate and Transport.

- National Institutes of Health (NIH). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC.

- US EPA. Multimedia Fate and Transport Modeling - Overview.

- ResearchGate. (PDF) Environmental Fate Models.

- Wikipedia. Perfluoroalkyl carboxylic acids.

- CAS Common Chemistry. Heptafluorobutyric acid.

- MDPI. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds.

- ChemRxiv. Computational study on the action of saturated, monounsaturated and polyunsaturated fatty acids against Echinococcus granulosus EgFABP1.

- MDPI. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst.

- ResearchGate. Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid | Request PDF.

- MDPI. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation.

- National Institutes of Health (NIH). DFT2FEFFIT: a density-functional-theory-based structural toolkit to analyze EXAFS spectra - PMC.

- ResearchGate. Conformations of n-hexanoic acid for which calculations were carried....

- Semantic Scholar. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains †.

- MDPI. A Comparative Study of A2SiF6 (A = Cs, K) Phosphor Host Matrices: Linear Combination of Atomic Orbital Hybrid Density Functional Theory Calculations.

- National Institutes of Health (NIH). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC.

Sources

- 1. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 2. Determining the Surface pKa of Perfluorooctanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lamar.edu [lamar.edu]

- 4. Environmental fate and transport modeling for perfluorooctanoic acid emitted from the Washington Works Facility in West Virginia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. 2,2,3,4,4,4-Hexafluorobutyric acid | C4H2F6O2 | CID 22617161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 15. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 16. researchgate.net [researchgate.net]

- 17. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Odyssey of Fluorinated Butyric Acids: A Technical Guide to their Fate and Degradation

For Immediate Release

[CITY, State] – [Date] – As the scientific community intensifies its scrutiny of per- and polyfluoroalkyl substances (PFAS), this in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the environmental fate and degradation of a critical subgroup: fluorinated butyric acids. With a focus on perfluorobutanoic acid (PFBA), this document synthesizes current knowledge on their environmental persistence, transformation pathways, and analytical challenges, providing a vital resource for those working to understand and mitigate the impact of these ubiquitous compounds.

Introduction: The Rise of Short-Chain Concerns

Fluorinated butyric acids, particularly the fully fluorinated perfluorobutanoic acid (PFBA), represent a class of short-chain PFAS. These synthetic compounds have seen increased use as replacements for their long-chain counterparts, such as PFOA and PFOS, in a variety of industrial and consumer products, from stain-resistant textiles to food packaging.[1][2] PFBA is also a known breakdown product of larger PFAS molecules.[1][3] Their high water solubility and mobility distinguish them from long-chain PFAS, leading to unique environmental transport characteristics and raising significant concerns about widespread contamination of water resources.[4]

This guide provides a detailed exploration of the environmental behavior of fluorinated butyric acids, moving beyond a simple recitation of facts to explain the underlying scientific principles and experimental considerations.

Physicochemical Properties: The Key to Environmental Behavior

The environmental fate of any chemical is dictated by its physical and chemical properties. For PFBA, its defining characteristics are its high water solubility and low octanol-water partition coefficient, which govern its movement through soil and water.

| Property | Value for Perfluorobutanoic Acid (PFBA) | Reference |

| Chemical Formula | C4HF7O2 | [5] |

| Molar Mass | 214.04 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 120 °C | [5] |

| Water Solubility | High | [5] |

These properties contribute to the high mobility of PFBA in the environment, allowing it to readily leach from soils into groundwater and be transported over long distances in surface water.[4]

Abiotic Degradation: The Power of Light and Oxidation

Given the strength of the carbon-fluorine bond, fluorinated butyric acids are highly resistant to natural degradation processes. However, under specific laboratory conditions, abiotic degradation pathways, primarily through advanced oxidation processes (AOPs) and photodegradation, have been demonstrated.

Photodegradation

Direct photolysis of PFBA under ambient sunlight is negligible.[6] However, in the presence of high-energy ultraviolet (UV) light, particularly vacuum ultraviolet (VUV) irradiation at 185 nm, significant degradation can be achieved.[5] The primary mechanism involves the photodecarboxylation of the carboxylic acid head, leading to the formation of a perfluoropropyl radical. This radical then reacts with water to form shorter-chain perfluorinated carboxylic acids (PFCAs) in a stepwise removal of CF2 units.[5]

Photodegradation Pathway of PFBA

Caption: A simplified workflow for a soil microcosm experiment to assess PFBA biodegradation.

Environmental Transport: A Tale of High Mobility

The high water solubility and low sorption potential of fluorinated butyric acids result in their significant mobility in the environment. [4]

Transport in Soil

In soil systems, the transport of PFBA is primarily governed by advection and dispersion with the movement of water. Sorption to soil organic matter and mineral surfaces is limited, especially in comparison to long-chain PFAS. [4]This leads to rapid leaching of PFBA from the soil surface to groundwater. Factors that can influence PFBA mobility in soil include:

-

Soil Organic Carbon Content: Higher organic carbon content can lead to slightly increased sorption and retardation.

-

Clay Content and Mineralogy: The presence of certain clay minerals may provide sites for electrostatic interactions, although this is generally a minor retention mechanism for anionic PFAS like PFBA.

-

pH: Soil pH can influence the surface charge of minerals and the speciation of PFBA, but its effect on mobility is generally less pronounced than for other contaminants.

Transport in Water

Once in aquatic systems, fluorinated butyric acids are highly persistent and can be transported over long distances by rivers and ocean currents. Their low volatility means that atmospheric transport is not a primary distribution pathway for the acids themselves, though volatile precursors can be transported through the atmosphere.

Bioaccumulation: A Lower but Still Present Concern

Compared to their long-chain counterparts, fluorinated butyric acids have a lower potential for bioaccumulation in organisms. [6]However, they are still taken up by plants and aquatic life.

-

Plants: PFBA can be taken up by plants from contaminated soil and water, with bioaccumulation factors varying depending on the plant species. [6]* Aquatic Organisms: While the bioaccumulation factors for PFBA in fish and other aquatic organisms are generally lower than for long-chain PFAS, it is still detected in various species.

Analytical Methodologies: The Challenge of Detection

The accurate and precise quantification of fluorinated butyric acids in environmental matrices requires sophisticated analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Step-by-Step Protocol for PFBA Analysis in Water Samples using LC-MS/MS

Objective: To quantify the concentration of PFBA in a water sample.

Materials:

-

Water sample collected in a polypropylene bottle

-

Isotopically labeled PFBA internal standard

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To a known volume of the water sample (e.g., 250 mL), add a known amount of the isotopically labeled PFBA internal standard. This is crucial for accurate quantification as it corrects for matrix effects and variations in instrument response.

-

-

Solid Phase Extraction (SPE):

-

Condition the WAX SPE cartridge with methanol followed by water.

-

Load the water sample onto the SPE cartridge. The PFBA will be retained on the sorbent.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the PFBA from the cartridge using a stronger solvent, typically methanol with a small amount of ammonium hydroxide.

-

-

Concentration and Reconstitution:

-

Evaporate the eluent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., methanol/water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

The LC system separates PFBA from other compounds in the sample based on its retention time on the analytical column.

-

The MS/MS system detects and quantifies PFBA by monitoring specific precursor-to-product ion transitions in negative ion mode.

-

-

Quantification:

-

The concentration of PFBA in the original sample is calculated by comparing the peak area ratio of the native PFBA to the isotopically labeled internal standard against a calibration curve.

-

Analytical Workflow for PFBA in Water

Caption: A typical workflow for the analysis of PFBA in water samples by LC-MS/MS.

Conclusion and Future Perspectives

Fluorinated butyric acids, exemplified by PFBA, are persistent, mobile, and increasingly prevalent environmental contaminants. While advanced oxidation processes and photodegradation offer potential for their removal in controlled settings, their resistance to microbial degradation poses a significant challenge for natural attenuation. Their high mobility in soil and water necessitates a thorough understanding of their transport mechanisms to predict and manage their environmental distribution.

Future research should focus on:

-